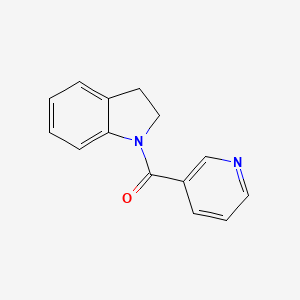

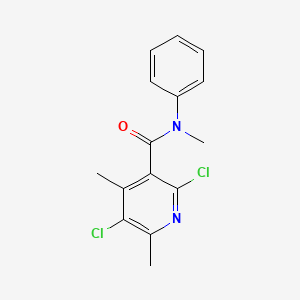

![molecular formula C20H22N4O3 B5592517 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is part of a broader class of chemicals that have been explored for their potential in various scientific and medical fields due to their complex molecular structure and interaction with biological receptors. The synthesis, structural analysis, and chemical properties of these compounds have been subjects of extensive research due to their relevance in developing pharmacological agents and understanding receptor-ligand interactions.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step chemical reactions, starting from basic chemical structures to more complex ones. Kumar et al. (2004) detailed a synthesis method that includes the preparation of a precursor compound through a series of reactions, followed by a specific reaction to achieve the desired compound with high specificity and yield (Kumar et al., 2004). Similar synthetic approaches have been reported by other researchers, emphasizing the importance of optimizing reaction conditions and selecting appropriate starting materials for efficient synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine" has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, detailed molecular structure analysis through X-ray diffraction data has been provided for related compounds, revealing information about the spatial arrangement of atoms and the geometry of the molecule (Wang et al., 2017).

科学的研究の応用

Dopamine Receptor Research

1,4-Disubstituted aromatic piperazines, similar to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine, have been studied for their interaction with G protein-coupled receptors, particularly dopamine receptors. A study by Möller et al. (2017) explored compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to high-affinity dopamine receptor partial agonists. These compounds, including 2-methoxyphenylpiperazine, showed potential as novel therapeutics due to their G protein-biased partial agonist activity and displayed antipsychotic activity in vivo.

Synthesis of PET Ligands

Compounds structurally related to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine have been synthesized for potential use as PET imaging agents. In a study by Kumar et al. (2004), a compound with a similar structure was evaluated as an imaging agent for CB1 receptors, demonstrating the potential for these compounds in medical imaging and diagnostics.

Synthesis of Heterocycles

1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, a compound with structural similarities, has been utilized in the synthesis of various heterocycles including pyrazoles and isoxazoles. A study by Mahata et al. (2003) discussed its use in efficient regiospecific synthesis, highlighting the role of similar compounds in the development of diverse and functionalized heterocyclic compounds.

Antitumor Activity

Compounds structurally related to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine have been investigated for their antitumor properties. A study by Rostom et al. (2009) synthesized and evaluated a series of polymethoxylated compounds, including those with pyrazolo[4,3‐c]pyridine structures, for in vitro antitumor activity. These compounds displayed a broad spectrum of antitumor activity against various tumor cell lines, emphasizing the potential therapeutic applications of similar chemical structures.

Molecular Interaction Studies

Molecular interaction studies of compounds structurally related to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine have provided insights into their binding mechanisms with receptors. For instance, a study by Shim et al. (2002) analyzed the conformational behavior and molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions and drug design.

特性

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-14-11-16(22-27-14)17-7-5-6-10-23(17)20(25)15-12-21-24(13-15)18-8-3-4-9-19(18)26-2/h3-4,8-9,11-13,17H,5-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHYGKXQPAKPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

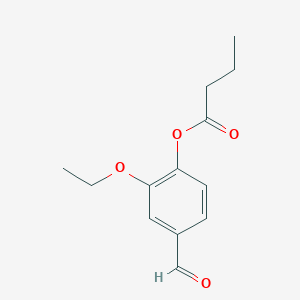

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)

![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)

![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)

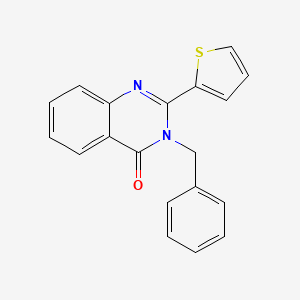

![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)

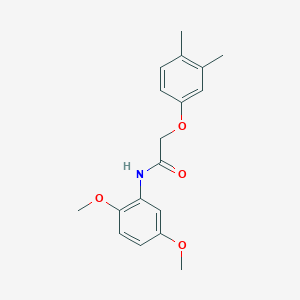

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)

![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)